molecular formula C21H18FN5O3 B11202470 N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B11202470
M. Wt: 407.4 g/mol
InChI Key: TVJCDYRAFMRGPI-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules and its potential effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines with different substituents, such as:

  • “N-(2-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide”
  • “N-(2-bromophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide”

Uniqueness

The uniqueness of “N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide” lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets.

Properties

Molecular Formula

C21H18FN5O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C21H18FN5O3/c1-13-23-18(14-7-9-15(30-2)10-8-14)11-19-25-26(21(29)27(13)19)12-20(28)24-17-6-4-3-5-16(17)22/h3-11H,12H2,1-2H3,(H,24,28)

InChI Key

TVJCDYRAFMRGPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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